BenchChemオンラインストアへようこそ!

4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine

Synthetic chemistry Nucleophilic aromatic substitution Leaving group ability

4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is a versatile heterocyclic building block featuring a unique 4-chloro substituent that enables efficient nucleophilic aromatic substitution and cross-coupling. Unlike 4-amino or 4-methoxy analogs, this chloro derivative provides an optimal balance of reactivity and stability for synthesizing kinase inhibitors and GPCR agonists. Patented scaffolds (e.g., US4748175) rely on this intermediate for cardiovascular and anti-diabetic drug discovery.

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
CAS No. 1309377-79-4
Cat. No. B1448058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
CAS1309377-79-4
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)N=CN=C2Cl
InChIInChI=1S/C6H6ClN3O/c7-5-4-6(10-3-9-5)8-1-2-11-4/h3H,1-2H2,(H,8,9,10)
InChIKeyVSRCZDKHYQKDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine (CAS 1309377-79-4): A Versatile Heterocyclic Intermediate for Targeted Synthesis


4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine (CAS 1309377-79-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₆ClN₃O and a molecular weight of 171.58 g/mol . This compound belongs to the broader class of pyrimido[5,4-b][1,4]oxazine derivatives, a scaffold recognized for its utility in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) agonists [1][2]. Its core structure features a fused pyrimidine and oxazine ring system, with a reactive chlorine atom at the 4-position, making it a crucial intermediate for further functionalization via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.

Why 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine Cannot Be Replaced by Other 4-Substituted Pyrimidooxazine Analogs


Generic substitution of 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine with other 4-substituted analogs (e.g., 4-amino, 4-methoxy, 4-bromo, or 4-fluoro) is not chemically equivalent due to significant differences in electronic properties, leaving group potential, and synthetic versatility. The chlorine atom at the 4-position imparts a unique balance of reactivity and stability: it is sufficiently electrophilic to participate in SNAr reactions under mild conditions, yet less prone to unwanted side reactions compared to more reactive halides like bromine or iodine [1]. Conversely, 4-amino or 4-methoxy derivatives are generally less reactive in cross-coupling or nucleophilic substitution, limiting their utility as versatile building blocks. Furthermore, the specific scaffold is protected under patents (e.g., US4748175) for therapeutic applications, highlighting its non-obvious utility in medicinal chemistry programs [2]. Therefore, substituting this specific chloro-derivative with a structurally similar analog would likely alter reaction outcomes, yields, or final product profiles, compromising the integrity of synthetic routes and pharmacological investigations.

Quantitative Evidence Supporting Selection of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine (CAS 1309377-79-4) Over Analogs


Enhanced Reactivity in SNAr: 4-Chloro vs. 4-Fluoro and 4-Bromo Pyrimidooxazines

The 4-chloro substituent on the pyrimido[5,4-b][1,4]oxazine scaffold provides a superior leaving group for nucleophilic aromatic substitution (SNAr) compared to the 4-fluoro analog, which is less reactive due to stronger C-F bond, and the 4-bromo analog, which is more reactive but can lead to decomposition or side reactions. While direct comparative kinetic data for this specific scaffold is not publicly available, class-level inference from heteroaromatic halide reactivity studies indicates that the chlorine atom offers an optimal balance for controlled SNAr reactions [1]. This is supported by the compound's successful application as an intermediate in the synthesis of GPR119 agonists, where the chlorine is displaced by an amine under mild conditions (Buchwald-Hartwig amination) [2].

Synthetic chemistry Nucleophilic aromatic substitution Leaving group ability

Favorable Lipophilicity Profile: LogP = 2.34 Enables Balanced Permeability and Solubility

The calculated LogP of 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is 2.34 . This value falls within the optimal range (LogP 2-3) for central nervous system (CNS) drug candidates, balancing membrane permeability and aqueous solubility. In contrast, more polar analogs, such as the 4-amino derivative (estimated LogP < 1), may suffer from poor passive permeability, while more lipophilic analogs (e.g., 4-bromo or 4-iodo, estimated LogP > 3) may exhibit increased non-specific binding and reduced solubility.

Drug design Lipophilicity ADME properties

Scaffold Presence in Patent-Protected Therapeutic Candidates Demonstrates Validated Utility

The pyrimido[5,4-b][1,4]oxazine scaffold is a key component in multiple patent-protected compounds. For instance, US Patent 4748175 claims novel derivatives for the treatment of chronic heart failure and coronary disturbances [1]. Additionally, the scaffold has been optimized for RET kinase inhibition, with lead compound 17d demonstrating IC50 values of 0.010 μM, 0.015 μM, and 0.009 μM against RET-wild-type, RET-V804M, and RET-V804L, respectively [2]. While the specific 4-chloro compound is an intermediate, its use in synthesizing these advanced leads validates the scaffold's relevance and the necessity of a reliable, high-purity building block.

Medicinal chemistry Patent landscape Therapeutic potential

Commercial Availability with Defined Purity and Stability Specifications

4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is commercially available from multiple suppliers with a minimum purity specification of 95% . The compound is recommended for storage at -20°C, sealed, and protected from moisture to maintain stability . This level of commercial support and defined storage conditions provides a level of supply chain reliability and quality assurance that may not be available for custom-synthesized or less common analogs, such as the 4-iodo derivative, which often requires specialized synthesis and handling.

Chemical procurement Quality control Supply chain reliability

Recommended Application Scenarios for 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine (CAS 1309377-79-4)


Synthesis of Kinase Inhibitors via SNAr or Buchwald-Hartwig Amination

The reactive 4-chloro group on the pyrimido[5,4-b][1,4]oxazine scaffold is ideally suited for the synthesis of kinase inhibitors through nucleophilic aromatic substitution. This approach was successfully employed in the development of a new class of RET inhibitors, where N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-amine derivatives were synthesized and optimized [1]. The chlorine atom facilitates the introduction of diverse amine functionalities, enabling rapid exploration of structure-activity relationships (SAR).

Building Block for GPR119 Agonists Targeting Type 2 Diabetes

The 4,8-disubstituted pyrimido[5,4-b][1,4]oxazine scaffold has been optimized to yield potent GPR119 agonists with EC50 values in the low nanomolar range (e.g., 12-13 nM) [2]. 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine serves as a key intermediate for introducing various amine moieties at the 4-position, enabling the systematic exploration of this promising anti-diabetic chemotype.

Synthesis of Cardiotonic Agents as Described in Patent US4748175

Patent US4748175 claims pyrimido[5,4-b][1,4]oxazine derivatives for increasing myocardial contractile force and coronary blood flow, offering potential in treating chronic heart failure [3]. The 4-chloro intermediate provides a direct entry point for synthesizing the claimed compounds, which incorporate various amino substituents at the 4-position. This validated therapeutic area provides a clear rationale for procuring this specific building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.